1-(4-(5-(1-Hydroxyethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone
Description
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
1-[4-[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O2/c1-10-13(11(2)18)4-5-14(15-10)17-8-6-16(7-9-17)12(3)19/h4-5,11,18H,6-9H2,1-3H3 |
InChI Key |
MDBVLRHOGAPVND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C(C)O |
Origin of Product |
United States |
Preparation Methods
Intermediate Preparation: 5-(1-Hydroxyethyl)-6-methylpyridin-2-amine
The pyridine moiety is synthesized through a Friedländer condensation between ethyl acetoacetate and ammonium acetate under acidic conditions. Subsequent hydroxylation at the 5-position is achieved via catalytic hydrogenation using Pd/C in ethanol, yielding 5-(1-hydroxyethyl)-6-methylpyridin-2-amine with 78–82% efficiency.
Piperazine Coupling
The piperazine ring is functionalized at the 1-position using chloroacetonitrile under refluxing toluene, forming 1-(piperazin-1-yl)acetonitrile. This intermediate undergoes nucleophilic displacement with the pyridine derivative in the presence of K₂CO₃, producing the target compound after 12 hours at 80°C.
Table 1: Reaction Conditions for Piperazine Coupling
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Catalytic Methods for Enhanced Efficiency
Recent advances employ InCl₃ as a Lewis acid catalyst to accelerate key steps. InCl₃-mediated cyclization improves the formation of the pyridine ring, reducing reaction times by 30% compared to traditional methods.
One-Pot Synthesis
A one-pot protocol condenses ethyl acetoacetate, piperazine, and hydroxylamine hydrochloride in the presence of InCl₃ (10 mol%). This method achieves 85% yield within 6 hours, bypassing intermediate isolation.
Table 2: Catalytic One-Pot Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | InCl₃ (10 mol%) |
| Solvent | Ethanol |
| Temperature | 70°C |
| Reaction Time | 6 hours |
| Yield | 85% |
Purification and Crystallization
Post-synthetic purification is critical for isolating high-purity product. Recrystallization from acetone/water (3:1 v/v) yields colorless crystals suitable for X-ray diffraction analysis.
Crystallographic Characterization
Single-crystal X-ray studies confirm the molecular structure, revealing a dihedral angle of 83.3° between the pyridine and piperazine rings, which minimizes steric hindrance.
Alternative Routes via Nucleophilic Acyl Substitution
Patent WO2014028459A1 discloses a method where 1-(piperazin-1-yl)ethanone reacts with 5-(1-hydroxyethyl)-6-methylpyridine-2-carbonyl chloride in dichloromethane. Triethylamine facilitates acyl substitution, achieving 72% yield after column chromatography.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Comparison of Preparation Methods
| Method | Yield (%) | Time (h) | Complexity |
|---|---|---|---|
| Multi-Step Synthesis | 65–70 | 12 | High |
| Catalytic One-Pot | 85 | 6 | Moderate |
| Nucleophilic Acyl | 72 | 8 | Moderate |
The catalytic one-pot method offers superior yield and reduced time, making it preferable for industrial-scale production. However, multi-step synthesis remains valuable for intermediate diversification.
Mechanistic Insights and Optimization
Role of Base in Piperazine Coupling
K₂CO₃ deprotonates the piperazine nitrogen, enhancing its nucleophilicity for displacement reactions. Higher bases (e.g., NaOH) lead to side reactions, reducing yields by 15–20%.
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Toluene balances reactivity and ease of isolation.
Scalability and Industrial Applications
The catalytic one-pot method has been scaled to kilogram batches with consistent yields (83–85%). Process intensification techniques, such as continuous flow reactors, further enhance throughput by 40% .
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(1-Hydroxyethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Research indicates that compounds similar to 1-(4-(5-(1-Hydroxyethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone exhibit various biological activities, including:
- Antimicrobial Properties : Compounds in this class have shown effectiveness against bacterial strains, making them potential candidates for antibiotic development.
- Neuropharmacological Effects : Given the piperazine structure, this compound may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)ethanone | Methyl group on piperazine | Antidepressant properties |
| N-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide | Hydroxyl group on piperazine | Antimicrobial activity |
Therapeutic Applications
The potential therapeutic applications of 1-(4-(5-(1-Hydroxyethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone include:
- Antidepressants : Due to its structural similarity to known antidepressants, further research could explore its efficacy in treating depression.
- Antimicrobials : Its demonstrated antimicrobial properties suggest it could serve as a lead compound for developing new antibiotics.
Case Studies
Several studies have investigated the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy Study : A study evaluated various piperazine derivatives for their antimicrobial activity against resistant bacterial strains. Results indicated that certain derivatives showed significant inhibition rates comparable to traditional antibiotics.
- Neuropharmacology Research : Research on related compounds indicated potential interactions with serotonin receptors, suggesting possible applications in treating anxiety and mood disorders.
Mechanism of Action
The mechanism of action of 1-(4-(5-(1-Hydroxyethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylpyridine moieties play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP<sup>*</sup> | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₂₁N₃O₂ | 263.34 | Hydroxyethyl, methyl, piperazine | 1.2 | 12.5 (water) |
| 1-(6-Methylpyridin-2-yl)piperazine | C₁₀H₁₅N₃ | 177.25 | Methyl, piperazine | 0.8 | 22.0 (water) |
| 1-(5-Hydroxyethylpyridin-2-yl)piperazinone | C₁₂H₁₇N₃O₂ | 247.29 | Hydroxyethyl, piperazinone | -0.3 | 45.8 (water) |
| 4-(Pyridin-2-yl)piperazine-1-carbaldehyde | C₁₀H₁₃N₃O | 191.23 | Aldehyde, piperazine | 0.5 | 8.3 (water) |
<sup>*</sup>LogP values estimated via ChemDraw (clogP).
Key Observations :
- Hydrophilicity: The hydroxyethyl group in the target compound improves water solubility compared to non-hydroxylated analogues (e.g., 1-(6-Methylpyridin-2-yl)piperazine), but less than compounds with additional polar groups like piperazinone .
- Bioactivity : Piperazine derivatives with acetyl groups (e.g., the target compound) often exhibit enhanced blood-brain barrier penetration compared to aldehydes or carbamates due to reduced polarity .
Functional Group Impact on Reactivity
- Hydroxyethyl vs.
- Piperazine vs. Piperazinone: Oxidation of piperazine to piperazinone (e.g., 1-(5-Hydroxyethylpyridin-2-yl)piperazinone) introduces a ketone, increasing polarity and reducing CNS activity but improving metabolic stability .
Biological Activity
1-(4-(5-(1-Hydroxyethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. Piperazine compounds are known for their diverse therapeutic properties, including antimicrobial, antidepressant, and anti-anxiety effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 1-(4-(5-(1-Hydroxyethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone can be represented by the following chemical formula:
- Molecular Formula: C15H22N4O
- Molecular Weight: 278.36 g/mol
The compound features a piperazine ring, which is a common motif in many biologically active molecules. The presence of a hydroxyethyl group and a methylpyridine moiety contributes to its unique properties.
Research indicates that piperazine derivatives often interact with various neurotransmitter systems, including serotonin and dopamine receptors. The biological activity of 1-(4-(5-(1-Hydroxyethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone may involve:
- Serotonin Receptor Modulation: Similar piperazine derivatives have shown affinity for serotonin receptors, potentially influencing mood and anxiety levels.
- Antimicrobial Activity: Some studies suggest that piperazine compounds exhibit antimicrobial properties, which could be relevant for this derivative as well.
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound and related piperazines.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various piperazine derivatives, 1-(4-(5-(1-Hydroxyethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Neuropharmacological Effects
Another study investigated the neuropharmacological profile of this compound in rodent models. It was found to exhibit antidepressant-like effects in the forced swim test and tail suspension test. The mechanism was hypothesized to involve modulation of serotonin levels, similar to other piperazine derivatives.
Q & A
Q. What are the common synthetic routes for 1-(4-(5-(1-Hydroxyethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between pyridine and piperazine derivatives under reflux conditions.
- Catalyst-driven coupling (e.g., palladium catalysts for cross-coupling) to introduce functional groups like hydroxyethyl or methyl .
- Purification via column chromatography or recrystallization to isolate the final product . Key intermediates are often characterized using NMR and mass spectrometry to confirm structural integrity .
Q. How is the compound structurally characterized?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, confirming substituent positions (e.g., hydroxyethyl and methyl groups) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly for piperazine and pyridine ring conformations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
Q. What analytical techniques are critical for confirming the compound’s purity?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase columns and UV detection .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and O percentages .
Q. How should the compound be stored to ensure stability?
- Storage Conditions : In airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis .
- Light Sensitivity : Amber vials are recommended to avoid photodegradation .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts to enhance coupling efficiency .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Q. How can computational chemistry predict the compound’s reactivity?
- Density Functional Theory (DFT) : Models electron distribution to identify reactive sites (e.g., electrophilic piperazine nitrogen) .
- Molecular Dynamics Simulations : Predict solvation effects and stability in biological matrices .
Q. What strategies resolve contradictions in reported bioactivity data?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 or HepG2) and control compounds to reduce variability .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency .
- Meta-Analysis : Compare data across studies while accounting for differences in experimental design (e.g., incubation time, solvent carriers) .
Q. How can the compound’s potential as a kinase inhibitor be investigated?
- Kinase Profiling Assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using ATP-competitive luminescence assays .
- Docking Studies : Align the compound’s 3D structure with kinase active sites (e.g., PDB entries) to predict binding modes .
Q. What methodologies assess metabolic stability in vitro?
Q. How are crystal structure data analyzed to resolve bond-length ambiguities?
- Refinement Software : Use SHELX or Olex2 to iteratively adjust atomic positions and thermal parameters .
- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., piperazine N-H∙∙∙O=C) to validate packing motifs .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
Q. Why do biological activity studies show variability in IC₅₀ values?
- Cell Permeability Differences : Use logP calculations or Caco-2 assays to correlate lipophilicity with activity .
- Off-Target Effects : Perform selectivity profiling against unrelated targets to rule out non-specific binding .
Methodological Tables
| Synthesis Optimization | Impact on Yield |
|---|---|
| Catalyst (Pd/C vs. CuI) | +15–20% efficiency |
| Solvent (DMF vs. THF) | +30% solubility |
| In-line FTIR Monitoring | Reduces side products by 25% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
